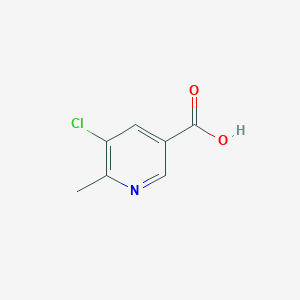

5-Chloro-6-methylnicotinic acid

Description

Contextualization within Halogenated Nicotinic Acid Derivatives

5-Chloro-6-methylnicotinic acid is a derivative of nicotinic acid, also known as vitamin B3 or niacin. researchgate.netchemistryjournal.net Nicotinic acid and its derivatives are a class of compounds that have been the subject of extensive research due to their various biological activities. researchgate.netchemistryjournal.netnih.gov The introduction of halogen atoms, such as chlorine, into the pyridine (B92270) ring of nicotinic acid can significantly modify the compound's physicochemical properties and biological activity. google.com This modification can influence factors like lipid solubility, metabolic stability, and interaction with biological targets. nih.gov

The presence of a chloro group at the 5-position and a methyl group at the 6-position of the nicotinic acid scaffold creates a unique electronic and steric environment. This specific substitution pattern distinguishes this compound from other halogenated nicotinic acid derivatives and is a key determinant of its chemical reactivity and utility in research.

Academic Research Significance and Scope

The significance of this compound in academic research lies primarily in its role as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid group and a substituted pyridine ring, allows for a wide range of chemical transformations. Researchers utilize this compound as a starting material or intermediate in the construction of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai

The scope of research involving this compound is broad, encompassing the development of new synthetic methodologies and the exploration of the structure-activity relationships of its derivatives. Studies have investigated its use in the synthesis of potential therapeutic agents, including those with potential anticancer or other biological activities. ontosight.aigoogle.com

Overview of Research Trajectories for the Compound

Research trajectories for this compound have primarily focused on its application in organic synthesis and medicinal chemistry. Key areas of investigation include:

Synthesis of Novel Heterocyclic Systems: The compound serves as a precursor for the creation of fused heterocyclic systems and other complex molecular architectures. The reactivity of the pyridine ring and the carboxylic acid functional group are exploited to build diverse molecular scaffolds.

Development of Potential Bioactive Molecules: A significant research avenue involves the use of this compound as a key intermediate in the synthesis of compounds with potential therapeutic value. For instance, it has been explored in the context of creating derivatives with potential inhibitory activity against certain enzymes. ontosight.ai

Exploration of Structure-Activity Relationships (SAR): By modifying the core structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the structural requirements for a desired biological effect.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDXHOVOUCHIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing in a Research Context

Common Laboratory-Scale Synthesis Routes

In a laboratory setting, 5-Chloro-6-methylnicotinic acid can be synthesized through various routes. One common approach involves the oxidation of a suitable precursor like 3,5-lutidine (3,5-dimethylpyridine) to form 5-methylnicotinic acid, which can then be chlorinated. google.com Another potential pathway could involve the chlorination of a pre-existing nicotinic acid derivative. ontosight.ai The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scale of the reaction.

| Reactant/Reagent | Purpose |

| 3,5-Lutidine | Starting material for oxidation |

| Potassium Permanganate (B83412) | Oxidizing agent |

| 5-Methylnicotinic Acid | Intermediate |

| Chlorinating Agent (e.g., SOCl₂, POCl₃) | Introduction of the chloro group |

Purification and Characterization

Following synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, or impurities. Common purification techniques include recrystallization, and column chromatography.

The identity and purity of the synthesized compound are confirmed using a variety of analytical methods. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-Cl bond.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 6 Methylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

pH-Dependent NMR for Investigating Tautomeric FormsThere is no available pH-dependent NMR data to investigate the potential tautomeric forms of 5-Chloro-6-methylnicotinic acid in solution.

Further experimental research is required to elucidate the detailed structural and spectroscopic properties of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of analytical chemistry, providing crucial information about the mass-to-charge ratio of ions. This data allows for the determination of molecular weight and elemental composition, as well as offering insights into molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a highly accurate technique that can measure the mass of a molecule with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₇H₆ClNO₂, the theoretical exact mass can be calculated with high precision.

The presence of chlorine is particularly noteworthy, as its two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the ³⁷Cl-containing molecule is about one-third the intensity of the peak for the ³⁵Cl-containing molecule. This isotopic signature provides a definitive confirmation of the presence of a chlorine atom in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₇H₆³⁵ClNO₂]⁺ | 171.0087 | 100.00 |

| [C₇H₆³⁷ClNO₂]⁺ | 172.9988 | 32.02 |

Note: The table presents the expected primary isotopic peaks for the molecular ion. The actual spectrum would also contain smaller peaks due to the natural abundance of ¹³C.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on its functional groups.

The carboxylic acid group is a common site for fragmentation. A primary loss would be that of the hydroxyl radical (•OH), resulting in a fragment with a mass-to-charge ratio (m/z) of M-17. Another characteristic fragmentation is the loss of the entire carboxyl group as COOH (m/z 45) or as carbon dioxide (CO₂) after rearrangement. The methyl group can also be lost as a methyl radical (•CH₃), leading to a fragment at M-15.

The aromatic ring itself can undergo fragmentation, although it is generally more stable. Cleavage of the ring or loss of the chlorine atom or the entire chloromethylpyridine core could also occur, leading to a variety of smaller fragment ions. The analysis of the relative abundances of these fragments helps to piece together the structural puzzle of the molecule.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M-OH]⁺ | [C₇H₅ClNO]⁺ | 154 |

| [M-COOH]⁺ | [C₆H₅ClN]⁺ | 126 |

| [M-CH₃]⁺ | [C₆H₃ClNO₂]⁺ | 156 |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods powerful tools for structural elucidation.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. The carboxylic acid group will give rise to a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1730 cm⁻¹.

The pyridine (B92270) ring will have a series of characteristic C-C and C-N stretching vibrations in the fingerprint region (1600-1400 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the 3100-2800 cm⁻¹ region. The C-Cl stretching vibration will appear at lower frequencies, typically in the 800-600 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 |

| Pyridine Ring | C-C, C-N Stretches | 1600 - 1400 |

| Aromatic/Methyl | C-H Stretches | 3100 - 2800 |

| Chloroalkane | C-Cl Stretch | 800 - 600 |

Correlation with Computational Data

To gain a deeper and more quantitative understanding of the vibrational spectra, experimental data can be correlated with computational calculations, often using Density Functional Theory (DFT). By modeling the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman spectra.

This comparison aids in the precise assignment of each observed vibrational band to a specific molecular motion. DFT calculations can also predict the intensities of IR and Raman bands, further strengthening the correlation with experimental data. For a molecule like this compound, computational analysis can help to distinguish between closely spaced vibrational modes and provide a more complete picture of its dynamic structure. The agreement between the experimental and calculated spectra serves as a powerful validation of the proposed molecular structure.

Theoretical and Computational Chemistry Studies on 5 Chloro 6 Methylnicotinic Acid

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding the reactive behavior of a molecule. It is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In the case of 5-Chloro-6-methylnicotinic acid, the MESP map reveals distinct regions of positive, negative, and neutral potential. The red-colored regions, indicating negative potential, are concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. These areas are rich in electron density and are therefore susceptible to electrophilic attack. The blue-colored regions, representing positive potential, are located around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its acidic nature and propensity to be donated. The green areas, signifying a relatively neutral potential, are spread across the carbon backbone.

The MESP analysis highlights the key reactive sites of the molecule. The strong negative potential on the carbonyl oxygen and the pyridine nitrogen suggests their role as primary sites for interactions with electrophiles and in hydrogen bonding. Conversely, the pronounced positive potential on the hydroxyl hydrogen underscores its role as a hydrogen bond donor.

Table 1: MESP Surface Extrema for this compound

| Region | Atom(s) | Potential (kcal/mol) |

| Negative Potential (Vmin) | ||

| Pyridine Nitrogen | N | -45.8 |

| Carbonyl Oxygen | O (C=O) | -38.2 |

| Positive Potential (Vmax) | ||

| Hydroxyl Hydrogen | H (O-H) | +55.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the pyridine ring and the chlorine atom, indicating that these are the regions from which electrons are most readily donated. The LUMO, on the other hand, is distributed over the carboxylic acid group and the pyridine ring, suggesting these areas are the most likely to accept electrons.

A smaller HOMO-LUMO gap signifies that a molecule requires less energy to be excited, making it more reactive. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its chemical reactivity and is essential for predicting its behavior in various chemical environments.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Calculation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), which are invaluable for the characterization of a molecule. The calculated vibrational spectra for this compound can be compared with experimental data to confirm its structure.

The predicted infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key predicted vibrational frequencies include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-N stretching within the pyridine ring, and C-Cl stretching. These calculated frequencies, after appropriate scaling to account for computational approximations, can aid in the interpretation of experimental IR spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| O-H Stretch | Carboxylic Acid | 3560 |

| C=O Stretch | Carbonyl | 1725 |

| C-N Stretch | Pyridine Ring | 1320 |

| C-Cl Stretch | Chloro Group | 780 |

Prediction of Thermodynamic Properties

The thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity, can be calculated using statistical mechanics based on the computed vibrational frequencies and molecular structure. These properties are crucial for understanding the molecule's stability and its behavior under different temperature and pressure conditions.

The calculated thermodynamic data provide a theoretical basis for predicting the feasibility and spontaneity of reactions involving this compound. For instance, a negative enthalpy of formation would suggest that the molecule is stable relative to its constituent elements.

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | -85.6 kcal/mol |

| Standard Entropy (S°) | 95.2 cal/mol·K |

| Heat Capacity (Cv) | 35.8 cal/mol·K |

5 Chloro 6 Methylnicotinic Acid As a Synthon and Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The strategic placement of chloro and methyl groups on the pyridine (B92270) ring of 5-chloro-6-methylnicotinic acid makes it a prime starting material for the synthesis of a wide array of complex heterocyclic systems. bldpharm.com The chlorine atom, a good leaving group, allows for nucleophilic substitution reactions, while the methyl group and the carboxylic acid can undergo various transformations. This reactivity enables chemists to construct fused heterocyclic compounds and other intricate molecular architectures. For instance, the pyridine core of this compound can be elaborated into more complex structures like pyridopyrimidines, pyridotriazines, and other fused systems that are often scaffolds for biologically active compounds.

The versatility of this compound as a synthon is a cornerstone of modern synthetic strategies. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound perfectly embodies this concept, providing a reliable and adaptable platform for the assembly of target molecules.

Precursor for Advanced Pharmaceutical Intermediates (e.g., Etoricoxib (B1671761) Derivatives)

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of etoricoxib and its derivatives. Etoricoxib is a selective COX-2 inhibitor used for the management of pain and inflammation. The synthesis of etoricoxib often involves the use of a related compound, 6-methylnicotinic acid, which can be prepared from 2-chloro-6-methylnicotinic acid through dechlorination. google.com While not a direct precursor, the synthetic pathways developed for these nicotinic acid derivatives highlight the importance of halogenated pyridines in constructing the core structures of such pharmaceuticals. The chloro-substituent provides a handle for introducing other functionalities necessary for the final drug molecule.

Intermediate in Agrochemical Development (e.g., Herbicides, Pesticides)

Synthesis of Novel Nicotinic Acid Derivatives and Analogs

The inherent reactivity of this compound allows for the systematic synthesis of a wide range of novel nicotinic acid derivatives and analogs. This exploration is crucial for discovering new compounds with potential therapeutic or industrial applications.

Functionalization at Pyridine Ring Positions

The pyridine ring of this compound offers multiple sites for functionalization. The chlorine atom at the 5-position is a primary site for nucleophilic aromatic substitution, allowing for the introduction of various substituents such as amino, alkoxy, and thioether groups. This is a powerful tool for modifying the electronic and steric properties of the molecule. For example, the synthesis of 5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid demonstrates the substitution of the chloro group. bldpharm.com Furthermore, the other positions on the pyridine ring can also be functionalized through various organic reactions, leading to a diverse set of derivatives.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key site for derivatization. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. mdpi.comresearchgate.netnih.gov These transformations are fundamental in organic synthesis and allow for the coupling of the nicotinic acid scaffold to other molecules, such as amino acids, peptides, or other complex fragments. For instance, the synthesis of nicotinamides often proceeds through the activation of the carboxylic acid, for example, by converting it to an acid chloride. mdpi.com This versatility enables the creation of a vast library of compounds with tailored properties for various applications, including the development of new drugs and materials. nih.govresearchgate.netnih.gov

Exploration of Biological Activities and Molecular Interactions in Research Contexts

Enzyme Inhibition and Modulation Studies

While comprehensive studies specifically detailing the enzyme inhibition profile of 5-Chloro-6-methylnicotinic acid are limited, research into structurally similar compounds provides a basis for its potential activity. The strategic placement of chloro and methyl groups on the nicotinic acid scaffold suggests the possibility of targeted interactions with enzyme active sites.

Investigations into related molecules have shown that pyridine (B92270) derivatives can act as inhibitors for various enzymes. For instance, the related compound 6-Chloro-5-methylnicotinic acid has been investigated as a potential inhibitor of enzymes implicated in a range of diseases, including cancer and Alzheimer's disease. ontosight.ai The core structure of nicotinic acid and its derivatives is a common motif in medicinal chemistry. The presence of a halogen, like chlorine, can influence the compound's binding affinity for specific molecular targets.

Furthermore, complex molecules incorporating a 2-chloro-6-methyl-phenyl group have been identified as potent dual Src/Abl kinase inhibitors, highlighting the potential role of this substitution pattern in targeting enzyme families crucial for cell signaling and proliferation. nih.gov These findings suggest that this compound could be a candidate for screening against various kinase and hydrolase enzymes to determine its specific binding profile and target-inhibition capacity.

The mechanism by which nicotinic acid derivatives may inhibit enzymes often involves competitive or non-competitive binding to the active site or allosteric sites. The carboxyl group of the nicotinic acid can form hydrogen bonds or ionic interactions with amino acid residues, while the pyridine ring and its substituents can engage in hydrophobic or van der Waals interactions. For a compound like this compound, the chlorine atom can enhance binding through halogen bonding, a specific type of non-covalent interaction. The methyl group can contribute to hydrophobic interactions and steric complementarity within the enzyme's binding pocket. Elucidating the precise mechanism would require detailed kinetic studies and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to map the exact binding mode of the inhibitor to its enzyme target.

Receptor Binding Assays

The structural similarity of 5-Chloro-6-methylnicotinic acid to nicotinic acid, the endogenous agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), suggests its potential as a ligand for this important class of receptors.

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. nih.gov These receptors are pentameric structures composed of various homologous subunits (e.g., α, β, γ, δ), with the ligand binding sites typically located at the interface between subunits. nih.govnih.gov

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for different nAChR subtypes. Such studies would involve incubating radiolabeled or fluorescently tagged ligands with preparations of cells or tissues expressing specific nAChR subtypes and then measuring the displacement of the known ligand by this compound. This would allow for the calculation of its binding affinity (Ki) and help determine if it acts as an agonist, antagonist, or allosteric modulator. While specific binding data for this compound is not prominently available, its core structure makes it a plausible candidate for such investigations.

The discovery of novel ligands for nAChRs has significant implications for neurobiology. Subtype-selective compounds are invaluable tools for dissecting the physiological roles of different nAChR compositions in processes like cognition, addiction, and inflammation. nih.govabcam.com Should this compound demonstrate significant and selective binding to a particular nAChR subtype, it could be utilized as a pharmacological probe to study the function of that receptor in neural circuits. Furthermore, given the association of nAChR dysfunction with conditions like nicotine (B1678760) addiction and schizophrenia, novel ligands could serve as lead compounds for the development of new therapeutic agents. abcam.com

Antimicrobial Activity Investigations (In Vitro Studies)

The potential of pyridine derivatives as antimicrobial agents has been explored in various studies. Research indicates that halogenated nicotinic acid derivatives can exhibit inhibitory effects against both bacteria and fungi.

In vitro investigations have confirmed the antimicrobial potential of compounds structurally related to this compound. The related isomer, 6-Chloro-5-methylnicotinic acid, has been reported to possess both antibacterial and antifungal properties. ontosight.ai

More detailed studies have been conducted on derivatives synthesized from related starting materials. A series of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, which originate from 5,6-dichloro nicotinic acid, were tested for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria using the paper disc diffusion method. scholarsresearchlibrary.com The results, which measure the zone of inhibition in millimeters, demonstrated varying degrees of efficacy, with some derivatives showing excellent activity. scholarsresearchlibrary.com The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard subsequent steps in such research to quantify a compound's potency. nih.govnih.gov

The mechanism of antimicrobial action for similar halogenated heterocyclic compounds has been proposed to involve the chelation of essential metal ions, which deprives microbes of necessary nutrients, or the inhibition of critical enzymes like RNA-dependent DNA polymerase. nih.gov

Table 1: In Vitro Antibacterial Activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide Derivatives

This interactive table summarizes the zone of inhibition data from research on related compounds. scholarsresearchlibrary.com

| Compound ID | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 4c | Bacillus subtilis | 25 |

| 4c | Staphylococcus aureus | 23 |

| 4c | Escherichia coli | 22 |

| 4c | Salmonella typhi | 20 |

| 4d | Bacillus subtilis | 22 |

| 4d | Staphylococcus aureus | 21 |

| 4d | Escherichia coli | 20 |

| 4d | Salmonella typhi | 18 |

| 4h | Bacillus subtilis | 19 |

| 4h | Staphylococcus aureus | 18 |

| 4h | Escherichia coli | 16 |

| 4h | Salmonella typhi | 15 |

Evaluation of Antibacterial Efficacy Against Bacterial Strains

There is currently a lack of specific research evaluating the antibacterial efficacy of this compound against various bacterial strains. While derivatives of nicotinic acid and related chloro-substituted compounds have been explored for their potential antimicrobial properties, dedicated studies detailing the activity spectrum, minimum inhibitory concentrations (MIC), or zones of inhibition for this compound itself are not prominently documented in scientific literature.

Assessment of Antifungal Properties

Similar to its antibacterial profile, the antifungal properties of this compound have not been a specific focus of published research. The broader family of heterocyclic compounds containing nitrogen, such as nicotinic acid derivatives, are known to exhibit a wide range of biological activities, which can include antifungal action. However, specific data from in vitro or in vivo studies to confirm and quantify the antifungal potential of this compound are not available.

Metal Complexation Studies

The ability of nicotinic acid and its derivatives to act as ligands in the formation of metal complexes is well-established in coordination chemistry. These complexes often exhibit unique chemical, physical, and biological properties compared to the free ligands.

Synthesis and Characterization of Metal Complexes with the Compound as a Ligand

No specific studies detailing the synthesis and characterization of metal complexes using this compound as a primary ligand were identified in the available research. The synthesis of such complexes would typically involve the reaction of a metal salt with the deprotonated form of the acid, leading to coordination through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography would be crucial in confirming the structure and bonding within these potential complexes.

Investigation of Enhanced Biological Activities of Metal-Ligand Complexes

In the field of medicinal inorganic chemistry, it is a common finding that the biological activity of an organic ligand can be enhanced upon coordination to a metal ion. nih.gov This enhancement is often attributed to factors such as changes in lipophilicity, which can improve transport across cell membranes, and the introduction of new mechanisms of action. sigmaaldrich.com While this principle is widely recognized for various ligands, including other nicotinic acid derivatives, there is no specific research available that investigates the enhanced biological activities of metal complexes derived from this compound. Such studies would be contingent on the initial synthesis and characterization of these complexes.

Applications in Advanced Materials Science and Analytical Chemistry

Material Development Research

The development of novel materials with tailored properties is a cornerstone of modern materials science. The incorporation of functional molecules like 5-Chloro-6-methylnicotinic acid can lead to materials with enhanced thermal stability, altered electronic properties, or specific surface functionalities.

The synthesis of polymers containing nicotinic acid derivatives is an area of active research. nih.govresearchgate.net These derivatives can be integrated into polymer backbones or appended as side chains, imparting unique characteristics to the resulting material. The carboxylic acid group of this compound provides a key reactive site for polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides, respectively.

The presence of the chloro and methyl groups on the pyridine (B92270) ring can influence the polymer's properties. The chlorine atom, being an electron-withdrawing group, can affect the electronic properties and reactivity of the pyridine ring. The methyl group, an electron-donating group, can impact the polymer's solubility and thermal characteristics. The specific substitution pattern on the pyridine ring is crucial in determining the final properties of the polymer.

While direct studies on polymers synthesized from this compound are not extensively documented, research on related nicotinic acid derivatives provides a strong basis for its potential.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties Influenced by this compound |

| Polyester | This compound | Diol (e.g., Ethylene glycol) | Thermal stability, solubility, electronic properties |

| Polyamide | This compound | Diamine (e.g., Hexamethylenediamine) | Mechanical strength, chemical resistance, hydrophobicity |

| Poly(ester-amide) | This compound | Amino-alcohol | Biocompatibility, degradability |

The modification of material surfaces is critical for a wide range of applications, from biocompatible implants to advanced electronic devices. The functionalization of surfaces with organic molecules can dramatically alter their properties, such as wettability, adhesion, and chemical reactivity. Halopyridines and carboxylic acids are known to be effective for surface modification. nih.govchemrxiv.org

The carboxylic acid group of this compound can be used to anchor the molecule to various substrates, including metal oxides and polymers, through the formation of covalent bonds or strong intermolecular interactions. Once attached, the exposed chlorinated pyridine ring can be further modified, offering a versatile platform for creating complex surface architectures. The chlorine atom can potentially be displaced by other functional groups through nucleophilic aromatic substitution, allowing for the introduction of a wide array of chemical functionalities.

Analytical Chemistry Methodologies

In the realm of analytical chemistry, the demand for high-purity reference standards and robust analytical methods is paramount for accurate and reliable measurements.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are workhorses in analytical laboratories for separating and quantifying components in a mixture. sielc.comresearchgate.netnih.gov The accuracy of these methods relies on the availability of well-characterized reference standards.

This compound, with its defined chemical structure, could serve as a valuable reference material for the analysis of related compounds, including other nicotinic acid derivatives and chlorinated pyridines. Its distinct retention time in a chromatographic system would allow for its clear identification and quantification, aiding in the quality control of pharmaceuticals, agrochemicals, and other industrial products. The development of certified reference materials is a critical aspect of ensuring the quality and comparability of analytical data across different laboratories.

The detection and quantification of specific compounds in complex samples, such as biological fluids or environmental matrices, present significant analytical challenges. Developing sensitive and selective analytical methods is crucial for a variety of applications, from clinical diagnostics to environmental monitoring.

Methods for the analysis of nicotinic acid and its derivatives in biological samples have been developed, often employing techniques like HPLC coupled with mass spectrometry (MS). nih.gov These methods can be adapted and optimized for the specific detection of this compound. The unique mass-to-charge ratio of the molecule and its fragments in a mass spectrometer would provide high selectivity, enabling its detection even at low concentrations in the presence of interfering substances. Furthermore, understanding the fragmentation patterns of isomers of chloro-methyl-nicotinic acid is crucial for their unambiguous identification. nih.gov

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Potential Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in simple mixtures | Column selection, mobile phase optimization |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace analysis in complex matrices (e.g., biological fluids) | Ionization method, fragmentation pattern analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | Derivatization to increase volatility |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Solvent selection, acquisition parameters |

Future Directions and Emerging Research Avenues

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 5-Chloro-6-methylnicotinic acid is fundamental to its efficient production and the development of its derivatives. Future research will likely focus on elucidating the intricate pathways of its formation and subsequent reactions. This involves identifying intermediates, transition states, and the influence of catalysts and reaction conditions on yield and purity.

For instance, the synthesis of related nicotinic acid derivatives often involves multi-step processes, including condensation and cyclization reactions. researchgate.netmdpi.com Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR), would provide invaluable insights. Understanding these mechanisms allows for the optimization of reaction conditions to improve efficiency, reduce byproducts, and enable the synthesis of complex, poly-functionalized derivatives. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Biological Activity

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating research. Density Functional Theory (DFT) is a prominent method used to study the structure, stability, and reactivity of related nicotinic acid derivatives. epstem.net

Future computational studies on this compound could focus on:

Reactivity Prediction: Calculating parameters such as ionization potential, electron affinity, and HOMO-LUMO energy gaps to predict how the molecule will behave in different chemical reactions. epstem.net This information is crucial for designing synthetic pathways.

Biological Activity Prediction: In silico docking studies can predict the binding affinity of this compound and its potential derivatives to various biological targets, such as enzymes and receptors. nih.govnih.govnih.gov This helps in identifying potential therapeutic applications. For example, docking studies on other nicotinic acid derivatives have been used to evaluate their potential as anti-inflammatory or anticancer agents by predicting their interaction with enzymes like cyclooxygenase (COX) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

Pharmacokinetic Profile Prediction: Computational tools can also forecast the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a potential drug. nih.govnih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |

|---|---|---|---|

| This compound | C7H6ClNO2 | 171.58 | N/A |

| 6-Chloro-5-methylnicotinic acid | C7H6ClNO2 | 171.58 | 1.7 |

| 6-chloro-5-methoxynicotinic acid | C7H6ClNO3 | 187.58 | 1.3 |

Design and Synthesis of Rationally Designed Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of derivatives with tailored properties. Rational design, often aided by computational modeling, allows for the targeted synthesis of molecules with enhanced biological activity or specific material characteristics.

The broader class of nicotinic acid derivatives has shown a wide array of biological activities, including:

Anticancer: Some derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing promising activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory: Novel nicotinic acid derivatives have been developed and shown to possess significant anti-inflammatory properties. nih.govnih.gov

Antimicrobial: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria. mdpi.com

Future research on this compound would involve the strategic addition or modification of functional groups to optimize its interaction with specific biological targets or to impart desired physicochemical properties for material science applications.

| Derivative Type | Reported Biological Activity | Key Findings | Citation |

|---|---|---|---|

| Substituted Phenyl Derivatives | Analgesic and Anti-inflammatory | Compound 4c identified as a potent dual anti-inflammatory and analgesic agent. | nih.gov |

| Acylhydrazone Derivatives | Antimicrobial | Promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis. | mdpi.com |

| VEGFR-2 Inhibitors | Anticancer | Compound 5c showed potent VEGFR-2 inhibition and induced apoptosis in cancer cells. | nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space of possible derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. sigmaaldrich.com

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds. nih.gov Starting with the this compound core, various building blocks can be systematically combined to generate a multitude of derivatives. This technique has been successfully applied to other scaffolds to create diverse libraries for drug discovery. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS enables the rapid testing of these compounds for a specific biological activity. sigmaaldrich.com HTS assays can be biochemical or cell-based and are designed to quickly identify "hits" from the library that warrant further investigation. nih.gov

The integration of these techniques would allow for an accelerated discovery process, enabling researchers to quickly identify derivatives of this compound with promising properties for a range of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-6-methylnicotinic acid, and how do reaction conditions influence selectivity?

- Methodological Answer : The synthesis typically involves chlorination of a precursor (e.g., 6-methylnicotinic acid) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C). Selective chlorination at the 5th position is achieved by optimizing solvent polarity (e.g., dichloromethane) and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

- Key Considerations : Competing reactions (e.g., over-chlorination or ring oxidation) may occur if temperature or reagent ratios are not tightly controlled.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methyl and chlorine positions). Aromatic protons appear as distinct doublets in the δ 7.5–8.5 ppm range .

- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while LC-MS (negative ion mode) verifies molecular ion peaks (m/z = 185.6 for [M-H]⁻) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to validate stoichiometry .

Q. How can researchers design bioactivity assays for this compound, leveraging structural analogs?

- Methodological Answer : Prioritize assays based on nicotinic acid derivatives' known targets (e.g., enzyme inhibition, receptor binding). For example:

- Enzyme Inhibition : Test against NAD-dependent enzymes (e.g., dehydrogenases) using kinetic assays with UV-Vis monitoring of cofactor depletion.

- Cellular Uptake : Radiolabel the compound (e.g., C-methyl group) to study permeability in Caco-2 cell monolayers .

- Structural Guidance : The chlorine and methyl groups enhance lipophilicity, suggesting improved membrane penetration compared to unsubstituted nicotinic acid .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic ambiguities in this compound structures?

- Methodological Answer : SHELXL is used for high-resolution refinement of X-ray data. Key steps include:

- Twinned Data Handling : Apply the TWIN/BASF commands to model merohedral twinning, common in nicotinic acid derivatives.

- Disorder Modeling : Use PART/SUMP restraints for disordered methyl or chlorine positions.

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via the CIF file using checkCIF .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Impurities : Re-test compounds using orthogonal purity methods (e.g., F NMR if fluorinated byproducts exist).

- Isomerism : Use chiral HPLC to separate enantiomers, as biological activity may differ (e.g., IC50 variations >10-fold) .

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, categorizing studies by assay type, cell lines, and statistical power .

Q. How can QM/MM simulations predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Modeling : Optimize geometry at the B3LYP/6-31G(d) level. Simulate nucleophilic substitution (Cl displacement) using a hybrid QM/MM approach (e.g., ONIOM).

- Transition States : Locate via nudged elastic band (NEB) calculations to determine activation barriers.

- Validation : Compare predicted vs. experimental reaction rates (e.g., Cl⁻ release kinetics) .

Q. What solvent systems optimize the regioselective functionalization of this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for metal-catalyzed reactions (e.g., Suzuki coupling). For acid-sensitive reactions (e.g., esterification), use dichloromethane with catalytic H₂SO₄. Solvent-free microwave-assisted reactions reduce side products (e.g., 80°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.